Cas no 304859-21-0 (Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate)

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its piperidine scaffold and functionalized ester group. The compound's structure, featuring a benzyl substitution at the nitrogen and a ketone at the 6-position, makes it a useful precursor for pharmaceuticals and fine chemicals. Its ester moiety allows for further derivatization, while the ketone group offers reactivity for nucleophilic additions or reductions. The benzyl group enhances solubility and can be selectively removed for downstream modifications. This compound is commonly employed in the synthesis of bioactive molecules, including potential CNS agents, due to its balanced reactivity and stability under standard synthetic conditions.
Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate structure
304859-21-0 structure
Product name:Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
CAS No:304859-21-0
MF:C15H19NO3
MW:261.31626
CID:1038217
PubChem ID:17823210

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
    • A876173
    • DTXSID30591133
    • G62883
    • 3-Piperidinecarboxylic acid, 6-oxo-1-(phenylmethyl)-, ethyl ester
    • 304859-21-0
    • SCHEMBL7460811
    • Ethyl1-benzyl-6-oxopiperidine-3-carboxylate
    • MDL: MFCD23135846
    • Inchi: InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-9-14(17)16(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
    • InChI Key: JBMXVMVVSOFZEM-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1CCC(=O)N(CC2=CC=CC=C2)C1

Computed Properties

  • Exact Mass: 261.13649347g/mol
  • Monoisotopic Mass: 261.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.6Ų

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A444388-1g
Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
304859-21-0 95+%
1g
$314.0 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1732813-1g
Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
304859-21-0 98%
1g
¥3077.00 2024-08-02
Chemenu
CM124811-1g
ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
304859-21-0 95%
1g
$349 2023-02-18
Chemenu
CM124811-1g
ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
304859-21-0 95%
1g
$356 2021-08-05
Alichem
A129004535-1g
Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
304859-21-0 95%
1g
$326.48 2023-09-02

Additional information on Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate

Comprehensive Overview of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate (CAS No. 304859-21-0)

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate (CAS No. 304859-21-0) is a versatile organic compound widely studied in pharmaceutical and synthetic chemistry. Its unique structure, featuring a piperidine core with benzyl and ester functional groups, makes it a valuable intermediate in drug discovery and material science. Researchers and industry professionals frequently search for this compound due to its potential applications in neurological research, enzyme inhibition, and peptide synthesis.

The compound’s molecular formula, C15H19NO3, highlights its moderate complexity, balancing reactivity and stability. Its carboxylate ester group (Ethyl moiety) enhances solubility in organic solvents, while the 6-oxopiperidine scaffold is a common motif in bioactive molecules. Recent trends in AI-driven drug design and green chemistry have spurred interest in derivatives of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate, as computational tools predict its utility in targeted therapeutics.

Synthetic routes to 304859-21-0 often involve multistep organic reactions, such as N-alkylation of piperidine derivatives or condensation reactions. Optimizing these processes aligns with the growing demand for sustainable synthesis methods, a hot topic in 2024. Laboratories prioritize catalyst efficiency and waste reduction, reflecting broader environmental concerns. Analytical techniques like HPLC and NMR are essential for characterizing this compound, ensuring purity for downstream applications.

In the context of drug development, Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate serves as a precursor for CNS-active compounds. Its structural similarity to neurotransmitter modulators has led to investigations into its role in neurodegenerative disease research. Online queries often link this compound to Alzheimer’s and Parkinson’s studies, underscoring its biomedical relevance. Additionally, its chiral center at position 3 opens avenues for stereoselective synthesis, a key focus in modern pharmaceutical manufacturing.

Beyond medicine, CAS 304859-21-0 finds niche applications in flavor and fragrance industries, where its ketone and ester groups contribute to aromatic profiles. This dual utility aligns with the rising demand for multifunctional chemicals in consumer products. SEO data reveals frequent searches for "piperidine derivatives suppliers" and "high-purity ethyl carboxylate," indicating strong market interest.

Regulatory compliance for Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate varies by region, but it generally falls under standard laboratory chemical guidelines. Safety data sheets (SDS) emphasize proper ventilation and personal protective equipment (PPE) during handling, reflecting industry-wide safety-first practices. As automation and lab robotics advance, handling such compounds becomes more efficient, reducing human exposure risks.

In summary, 304859-21-0 exemplifies the intersection of traditional organic chemistry and cutting-edge research. Its adaptability to high-throughput screening and bioconjugation techniques ensures its enduring relevance. For researchers exploring structure-activity relationships (SAR) or scalable synthesis, this compound remains a cornerstone in innovation.

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Amadis Chemical Company Limited
(CAS:304859-21-0)Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
A876173
Purity:99%
Quantity:1g
Price ($):283.0